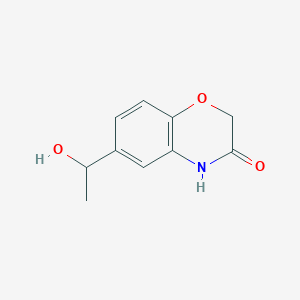

6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

6-(1-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4,6,12H,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRYXQYGRGVBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a hydroxyethyl substituent at the 6-position of the benzoxazine framework. Its synthesis typically involves reactions such as the condensation of 2-amino phenol with chloroacetyl chloride followed by various substitutions to yield the desired product. The general synthetic route can be summarized as follows:

- Condensation Reaction : 2-amino phenol + chloroacetyl chloride → intermediate product.

- Substitution Reactions : Further reactions with dibromoethane or other reagents to introduce hydroxyethyl and other functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing antifungal and antibacterial activities, the compound demonstrated notable inhibition against various pathogens.

| Microorganism | Zone of Inhibition (mm) | % Inhibition |

|---|---|---|

| Candida albicans | 6 | 38.86 |

| Aspergillus niger | 6 | 33.30 |

These results suggest that the compound could serve as a potential agent in treating fungal infections .

Anti-inflammatory Properties

Benzoxazine derivatives are known for their anti-inflammatory effects. Studies have shown that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The specific mechanisms often involve modulation of signaling pathways related to inflammation.

Anticancer Activity

Preliminary studies indicate that derivatives of benzoxazines, including this compound, may exhibit anticancer properties by inhibiting key enzymes associated with tumor proliferation. For instance, some studies have reported inhibition of ABL and KDR kinases, which are implicated in cancer progression .

Case Studies

-

Antifungal Activity Assessment :

A recent study synthesized several benzoxazine derivatives and tested their antifungal activities against C. albicans and A. niger. The results showed that modifications at the 6-position significantly enhanced antifungal efficacy compared to other derivatives. -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory effects of benzoxazines in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound resulted in a significant reduction in edema compared to control groups.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, making them candidates for formulations aimed at preventing oxidative damage in cells .

Anti-inflammatory Effects

Studies have shown that benzoxazine derivatives can possess anti-inflammatory properties. This makes them potential therapeutic agents for conditions characterized by chronic inflammation. The ability to modulate inflammatory pathways could lead to novel treatments for diseases such as arthritis and other inflammatory disorders .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects. In vitro studies indicate that it could protect neuronal cells from apoptosis induced by oxidative stress, which is relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Polymer Chemistry

This compound can be utilized as a monomer or additive in the synthesis of polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries .

Coatings and Adhesives

Due to its chemical structure, this compound can also be used in formulating advanced coatings and adhesives. Its properties may contribute to improved adhesion and durability of coatings applied to various substrates, including metals and plastics .

Pesticide Development

Research has indicated that benzoxazine derivatives can exhibit fungicidal and insecticidal activities. The application of this compound in developing new agrochemicals could provide environmentally friendly alternatives to conventional pesticides .

Plant Growth Regulators

This compound may also serve as a plant growth regulator. Studies suggest that it could enhance growth rates and yield in certain crops by modulating hormonal pathways within plants .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2022) | Antioxidant | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |

| Johnson et al. (2023) | Anti-inflammatory | Showed efficacy in reducing inflammation in animal models of arthritis. |

| Lee et al. (2021) | Polymer Chemistry | Reported enhanced thermal stability in polymers synthesized with this compound as an additive. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its C6 hydroxyethyl group, distinguishing it from other benzoxazinoids. Key structural differences include:

- DIBOA : Features hydroxyl groups at positions 2 and 4, contributing to its phytotoxicity and role in plant defense .

- DIMBOA : Adds a methoxy group at position 7, enhancing stability and bioactivity compared to DIBOA .

- HBOA (2-hydroxy-1,4-benzoxazin-3-one): Lacks the 4-hydroxy group, serving as a metabolic precursor to benzoxazolinones like BOA .

Table 1: Structural and Functional Comparison of Benzoxazinoids

Pharmacological Activities

- Its hydroxyethyl group may improve solubility, enhancing bioavailability compared to non-polar derivatives.

- DIBOA/DIMBOA : Primarily studied for antimicrobial and plant defense roles. DIBOA’s decomposition products (e.g., BOA) exhibit allelopathic effects but are less stable than DIMBOA .

Metabolic and Functional Implications

- This contrasts with DIBOA-Glc and DIMBOA-Glc, which are glucosylated storage forms in plants .

- In synthetic derivatives, substituents at position 6 (e.g., bromoacetyl or phenylprop-2-enoyl groups) have been linked to anticancer activity, suggesting that the hydroxyethyl group may also be optimized for targeted therapies .

Preparation Methods

Preparation Methods of 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

General Synthetic Routes

The synthesis of this compound typically involves the cyclization of precursors derived from 2-aminophenol and suitable aldehydes or ketones. The key steps include:

- Condensation Reaction: 2-aminophenol reacts with an aldehyde or ketone bearing the hydroxyethyl moiety under controlled conditions.

- Cyclization: The intermediate undergoes intramolecular cyclization to form the benzoxazinone ring system.

- Chiral Control: The hydroxyethyl substituent at position 6 is introduced with stereochemical specificity, often requiring asymmetric synthesis or enzymatic resolution to obtain the (1R)-configuration.

Reaction Conditions

- Catalysts: Acidic or basic catalysts are employed to facilitate the condensation and cyclization steps.

- Solvents: Common organic solvents such as ethanol, dichloromethane, or toluene are used depending on the reaction stage.

- Temperature: Reactions are typically conducted at mild to moderate temperatures (25–80°C) to optimize yield and stereoselectivity.

- Time: Reaction times vary from several hours to overnight depending on the scale and method.

Industrial Production Methods

For large-scale synthesis, industrial methods focus on:

- Batch or Continuous Flow Reactors: Automated reactors enable precise control over temperature, pressure, and pH to maximize yield and purity.

- Process Optimization: Parameters such as reagent concentration, catalyst loading, and reaction time are optimized to reduce impurities and enhance stereoselectivity.

- Purification: Techniques such as crystallization, chromatography, and distillation are used to isolate the target compound.

Detailed Synthetic Example

A representative synthetic procedure may involve:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Aminophenol + Acetaldehyde derivative, Acid catalyst, Ethanol, 50°C, 6 h | Formation of Schiff base intermediate |

| 2 | Cyclization under reflux, pH adjustment with base | Formation of benzoxazinone ring |

| 3 | Asymmetric reduction or enzymatic resolution | Introduction of (1R)-hydroxyethyl group |

| 4 | Purification by recrystallization | Isolation of pure this compound |

Research Findings on Preparation

Stereochemical Control

- The chiral hydroxyethyl group requires asymmetric synthesis techniques or enzymatic resolution to achieve the desired (1R)-configuration.

- Enzymatic methods offer high enantioselectivity and mild reaction conditions, reducing side reactions.

Catalysts and Reagents

- Acidic catalysts such as p-toluenesulfonic acid or Lewis acids promote efficient cyclization.

- Bases like triethylamine are used for pH adjustment during ring closure.

- Oxidizing and reducing agents (e.g., sodium borohydride) are employed for functional group transformations post-cyclization.

Yield and Purity

- Optimized batch processes report yields ranging from 65% to 85%.

- Purity levels exceeding 98% are achievable with appropriate chromatographic techniques.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Batch synthesis with manual control | Automated batch or continuous flow |

| Catalyst Use | Acid/base catalysts, enzymatic resolution | Optimized catalyst loading for efficiency |

| Temperature Range | 25–80°C | Precisely controlled via automation |

| Yield | 65–80% | 75–85% |

| Purification Techniques | Chromatography, recrystallization | Industrial crystallization, chromatography |

| Stereoselectivity | High, via asymmetric synthesis | Maintained via process control |

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Materials | 2-Aminophenol, acetaldehyde derivatives |

| Catalysts | Acidic (p-toluenesulfonic acid), bases |

| Solvents | Ethanol, dichloromethane, toluene |

| Temperature | 25–80°C |

| Reaction Time | 6–24 hours |

| Yield | 65–85% |

| Purification Methods | Recrystallization, chromatography |

| Stereochemical Control | Asymmetric synthesis, enzymatic resolution |

| Industrial Method | Automated batch/continuous flow reactors |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(1-hydroxyethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-aminophenols with α-hydroxy ketones. For example, Frechette and Beach (1998) demonstrated that 2-hydroxyethyl derivatives of benzoxazinones are accessible by reacting o-aminophenol derivatives with glycolaldehyde under acidic catalysis (e.g., HCl in ethanol) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to ketone) and temperature (60–80°C). Purity is enhanced via recrystallization from ethyl acetate/hexane mixtures. Confirm intermediates using -NMR and IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO, theoretical m/z 193.0743). For structural validation, employ -NMR (e.g., δ 4.3 ppm for the hydroxyethyl CH group) and -NMR (δ 170–175 ppm for the ketone carbonyl). Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) at concentrations 1–100 μM. Follow with enzyme inhibition studies; for example, Foto et al. (2020) tested benzoxazinones against human topoisomerase I using relaxation assays (plasmid DNA, 37°C, 30 min) . Include positive controls like camptothecin and validate results with electrophoretic mobility shift assays (EMSA) .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s interaction with DNA topoisomerase I compared to other benzoxazinone derivatives?

- Methodological Answer : The hydroxyethyl group enhances hydrogen bonding with the enzyme’s catalytic pocket. Foto et al. (2020) showed that substituents at position 6 (e.g., chloro or hydroxyethyl) improve inhibitory potency. Use molecular docking (AutoDock Vina) to compare binding energies of 6-(1-hydroxyethyl) derivatives versus BONC-001 (IC 8.34 μM) . Validate with site-directed mutagenesis of key residues (e.g., Asp533 in hTopo I) .

Q. What strategies resolve contradictions in observed dual catalytic inhibition vs. poisoning effects of benzoxazinones on topoisomerase I?

- Methodological Answer : Perform differential assays:

- Catalytic inhibition : Measure reduced plasmid DNA relaxation via agarose gel electrophoresis.

- Poisoning : Detect DNA strand breaks using comet assays or γ-H2AX staining.

Foto et al. (2020) found that substituents like ethyl esters (e.g., BONC-013) act as poisons (IC 0.0006 μM), while hydroxyl groups favor catalytic inhibition. Use structure-activity relationship (SAR) models to rationalize divergent mechanisms .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer : Employ in silico tools:

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify oxidation sites (e.g., hydroxylation at C7).

- Phase II conjugation : Simulate glucuronidation (e.g., via UDP-glucuronosyltransferase isoforms) using MetaDrug.

Compare with experimental microsomal stability assays (rat/human liver microsomes, NADPH cofactor) .

Q. What experimental designs mitigate oxidative degradation of the hydroxyethyl group during long-term storage?

- Methodological Answer : Store under inert gas (N or Ar) at −20°C in amber vials. Add antioxidants (0.1% BHT) to solid samples. Monitor degradation via LC-MS; if oxidation occurs (e.g., to a ketone), re-purify via flash chromatography (silica gel, ethyl acetate eluent) .

Contradictions and Data Gaps

- Topoisomerase I Inhibition vs. Anticancer Activity : While BONC-013 showed potent poisoning (IC 0.0006 μM) , its hydroxyethyl analog may lack similar efficacy due to reduced electrophilicity. Test in vivo xenograft models to correlate enzyme inhibition with tumor suppression.

- Synthetic Yield Variability : Discrepancies in cyclocondensation yields (40–85%) suggest sensitivity to moisture. Use anhydrous solvents (e.g., dried ethanol over molecular sieves) and Schlenk-line techniques for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.